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Compound of Interest

Compound Name: SCH 54388

Cat. No.: B1680913

For researchers, scientists, and drug development professionals, this document provides a
comprehensive technical overview of SCH 772984, a potent and selective inhibitor of the
extracellular signal-regulated kinases 1 and 2 (ERK1/2).

SCH 772984 has emerged as a significant tool in cancer research and beyond, demonstrating
robust efficacy in preclinical models, particularly those with BRAF or RAS mutations.[1] This
guide details its chemical structure, properties, mechanism of action, and relevant experimental

protocols.

Chemical Structure and Properties

SCH 772984 is a complex heterocyclic molecule with the systematic IUPAC name (3R)-1-[2-
0X0-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-
yh)pyrrolidine-3-carboxamide. Its chemical and physical properties are summarized in the table
below.
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Property Value
Molecular Formula Cs3H33N9O2
Molecular Weight 587.7 g/mol

(3R)-1-[2-0x0-2-[4-(4-pyrimidin-2-
IUPAC Name ylphenyl)piperazin-1-yllethyl]-N-(3-pyridin-4-yI-
1H-indazol-5-yl)pyrrolidine-3-carboxamide

C1CN(C[C@@H]1C(=0)NC2=CC3=C(C=C2)N
SMILES N=C3C4=CC=NC=C4)CC(=0)N5CCN(CC5)C6
=CC=C(C=C6)C7=NC=CC=N7

InChI=1S/C33H33N902/c43-30(42-18-16-
41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-
36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-

InChl
29-28(20-26)31(39-38-29)23-8-13-34-14-9-
23/h1-9,11-14,20,25H,10,15-19,21-22H2,
(H,37,44)(H,38,39)/t25-/m1/s1

InChlKey HDAJDNHIBCDLQF-RUZDIDTESA-N

Mechanism of Action and Signhaling Pathway

SCH 772984 is a highly selective and ATP-competitive inhibitor of ERK1 and ERK2, with ICso
values of 4 nM and 1 nM, respectively.[1][2] It functions by binding to the ATP pocket of ERK
kinases, preventing their phosphorylation and subsequent activation of downstream targets.
This inhibition of the MAPK/ERK pathway is critical in cancers driven by mutations in BRAF and
RAS. The simplified signaling pathway is illustrated below.
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Simplified ERK Signaling Pathway Inhibition by SCH 772984
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Caption: Inhibition of the ERK signaling pathway by SCH 772984.
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Experimental Protocols
In Vitro Kinase Assay for ERK1/2 Inhibition

This protocol outlines a typical in vitro assay to determine the inhibitory activity of SCH 772984
against ERK1 and ERK2.

e Reagents and Materials:

o

Purified active ERK1 and ERK2 enzymes.

[¢]

Substrate peptide (e.g., myelin basic protein).

[¢]

ATP (Adenosine triphosphate).

[e]

SCH 772984 (serially diluted).

o

Assay buffer (e.g., Tris-HCI, MgClz, DTT).

[¢]

384-well plates.

o

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

e Procedure:

o

Add diluted SCH 772984 to the wells of a 384-well plate.

o Add the ERK1 or ERK2 enzyme to each well and incubate for a specified time (e.g., 15
minutes) at room temperature to allow for compound binding.

o Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

o Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

o Stop the reaction and measure the kinase activity using a suitable detection method that
guantifies ADP production or substrate phosphorylation.

o Calculate ICso values by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.
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Workflow for In Vitro ERK1/2 Kinase Assay
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Caption: A generalized workflow for an in vitro kinase inhibition assay.
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Biological Activity and Therapeutic Potential

SCH 772984 has demonstrated significant anti-tumor activity in both in vitro and in vivo models.
[1] It effectively inhibits cell proliferation in cancer cell lines with BRAF or RAS mutations,
including those that have developed resistance to BRAF and MEK inhibitors.[1] Furthermore,
studies have shown its potential in other therapeutic areas, such as attenuating inflammatory
responses in sepsis models.

The unique binding mode of SCH 772984 to ERK1/2, inducing a novel binding pocket,
contributes to its high selectivity and potency. This distinct mechanism of action makes it a
valuable research tool and a promising candidate for further drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. selleckchem.com [selleckchem.com]
e 2. medchemexpress.com [medchemexpress.com]

« To cite this document: BenchChem. [SCH 772984: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680913#sch-54388-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.selleckchem.com/products/sch772984-erk-inhibitor.html
https://www.selleckchem.com/products/sch772984-erk-inhibitor.html
https://www.benchchem.com/product/b1680913?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/sch772984-erk-inhibitor.html
https://www.medchemexpress.com/SCH772984.html
https://www.benchchem.com/product/b1680913#sch-54388-chemical-structure-and-properties
https://www.benchchem.com/product/b1680913#sch-54388-chemical-structure-and-properties
https://www.benchchem.com/product/b1680913#sch-54388-chemical-structure-and-properties
https://www.benchchem.com/product/b1680913#sch-54388-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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